molecular formula C30H29Cl2N5O5 B12376960 N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide

N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide

Cat. No.: B12376960
M. Wt: 610.5 g/mol
InChI Key: KHFDMQLZAPGVBA-UHFFFAOYSA-N
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Description

N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromeno[4,3-c]pyrazole structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide include other chromeno[4,3-c]pyrazole derivatives with different substituents. These compounds may share some properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H29Cl2N5O5

Molecular Weight

610.5 g/mol

IUPAC Name

N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide

InChI

InChI=1S/C30H29Cl2N5O5/c1-30(2,3)36(4)29(39)26-21-14-42-24-13-23(40-5)19(22-7-15(28(33)38)8-25(34-22)41-6)12-20(24)27(21)37(35-26)18-10-16(31)9-17(32)11-18/h7-13H,14H2,1-6H3,(H2,33,38)

InChI Key

KHFDMQLZAPGVBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)C(=O)C1=NN(C2=C1COC3=CC(=C(C=C32)C4=NC(=CC(=C4)C(=O)N)OC)OC)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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